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Compound of Interest

Compound Name: JNJ-26070109

Cat. No.: B15615440

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of INJ-26070109 with other common
negative controls used in the study of gastrin signaling. JINJ-26070109 is a potent and
selective antagonist of the cholecystokinin-2 receptor (CCK2R), which is the primary receptor
for the hormone gastrin.[1] By competitively blocking this receptor, INJ-26070109 effectively
inhibits gastrin-induced physiological responses, making it an excellent negative control for in
vitro and in vivo experiments aimed at elucidating the gastrin signaling pathway and its
downstream effects.

Overview of Gastrin Signaling

Gastrin, a peptide hormone produced by G-cells in the stomach, plays a crucial role in
regulating gastric acid secretion and mucosal cell growth.[2] Its effects are primarily mediated
through the CCK2R, a G-protein coupled receptor. Upon binding of gastrin to CCK2R on
enterochromaffin-like (ECL) cells and parietal cells, a signaling cascade is initiated, leading to
histamine release and subsequent gastric acid secretion.[2] Gastrin signaling is also implicated
in cell proliferation and differentiation.

JNJ-26070109 and Alternatives: A Quantitative
Comparison
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The efficacy of a negative control in gastrin signaling studies is determined by its affinity and
selectivity for the CCK2R. The following tables summarize the quantitative data for INJ-
26070109 and other commonly used CCK2R antagonists.

Compound Target Species pKi Reference
JNJ-26070109 CCK2R Human 8.49 +0.13 [1]

Rat 7.99 +0.08 [1]

Dog 7.70+0.14 [1]

YF476

(Netazepide) CCK2R Human 9.72 [3]

Rat 10.17 [3]

Dog 9.21 [3]

L-365,260 CCK2R Guinea Pig 8.72 [4]

Rat 7.54 [4]

Table 1: Comparative Receptor Binding Affinities (pKi) of CCK2R Antagonists. A higher pKi
value indicates a higher binding affinity.
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BENCHE

. pKB /1C50 /
Compound Assay Species Reference
ED50
Calcium
JNJ-26070109 Mobilization Human 8.53 £0.05 [1]
(PKB)
Pentagastrin- ]
) ) Mouse (isolated
stimulated acid 8.19+0.13 [1]
) stomach)
secretion (pKB)
Pentagastrin-
stimulated acid
) Rat 1.5 uM [1]
secretion (oral
EC50)
Pentagastrin-
stimulated acid
) Dog 0.26 uM [1]
secretion (oral
EC50)
Pentagastrin-
YF476 stimulated acid
) ) Rat 0.0086 pmol/kg [3]
(Netazepide) secretion (IV

ED50)

Pentagastrin-
stimulated acid
secretion (IV
ED50)

Dog

0.018 pmol/kg

3]

Pentagastrin-

stimulated acid

L-365,260 ) Mouse 0.03 mg/kg
secretion (oral
ED50)

Pentagastrin-

stimulated acid
Rat 0.9 mg/kg

secretion (oral
ED50)

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.semanticscholar.org/paper/JNJ-26070109-A-Novel%2C-Potent%2C-and-Selective-2-with-Morton-Barrett/f6a836a092127897f472b147574dc4373552e6e8
https://www.semanticscholar.org/paper/JNJ-26070109-A-Novel%2C-Potent%2C-and-Selective-2-with-Morton-Barrett/f6a836a092127897f472b147574dc4373552e6e8
https://www.semanticscholar.org/paper/JNJ-26070109-A-Novel%2C-Potent%2C-and-Selective-2-with-Morton-Barrett/f6a836a092127897f472b147574dc4373552e6e8
https://www.semanticscholar.org/paper/JNJ-26070109-A-Novel%2C-Potent%2C-and-Selective-2-with-Morton-Barrett/f6a836a092127897f472b147574dc4373552e6e8
https://pubmed.ncbi.nlm.nih.gov/9042983/
https://pubmed.ncbi.nlm.nih.gov/9042983/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Pentagastrin-
stimulated acid ) )

) Guinea Pig 5.1 mg/kg
secretion (oral

ED50)

Table 2: Comparative Functional Antagonism of CCK2R Antagonists. pKB is the negative
logarithm of the antagonist's dissociation constant. IC50 is the half-maximal inhibitory
concentration. ED50 is the half-maximal effective dose.

Experimental Protocols

Detailed methodologies for key experiments in gastrin signaling research are provided below.

Radioligand Binding Assay for CCK2R

This protocol is used to determine the binding affinity of a compound for the CCK2R.

 Membrane Preparation: Membranes are prepared from cells or tissues expressing CCK2R.
The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the
membranes. The pellet is washed and resuspended in a binding buffer.[5]

e Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a
radiolabeled ligand (e.g., [125I]gastrin) and varying concentrations of the unlabeled
competitor compound (e.g., INJ-26070109).[5]

¢ Incubation and Filtration: The plate is incubated to allow the binding to reach equilibrium. The
reaction is terminated by rapid filtration through a filter mat, which traps the membranes
bound to the radioligand. The filters are then washed to remove unbound radioligand.[5]

» Quantification: The amount of radioactivity trapped on the filters is measured using a
scintillation counter.

o Data Analysis: The data is used to generate a competition binding curve, from which the
IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the
radioligand) is calculated. The Ki (inhibitory constant) can then be calculated from the IC50
using the Cheng-Prusoff equation.
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Measurement of Gastrin-Stimulated Gastric Acid
Secretion in Rats

This in vivo assay measures the ability of a compound to inhibit gastrin-induced gastric acid

secretion.

Animal Preparation: Rats are anesthetized and a catheter is inserted into the stomach
(gastric fistula) for the collection of gastric juice.[6][7]

Basal Acid Secretion: Basal gastric acid secretion is collected for a defined period.

Stimulation: A gastrin analog, such as pentagastrin, is administered to stimulate gastric acid
secretion.[6][7]

Antagonist Administration: The test compound (e.g., JINJ-26070109) is administered,
typically orally or intravenously, prior to or concurrently with pentagastrin.

Sample Collection and Analysis: Gastric juice samples are collected at regular intervals and
the volume and acid concentration (determined by titration with NaOH) are measured.

Data Analysis: The total acid output is calculated and the inhibitory effect of the compound is
determined by comparing the acid secretion in treated animals to that in control animals.

Gastrin-Induced Cell Proliferation Assay

This in vitro assay assesses the effect of a compound on gastrin-mediated cell growth.

Cell Culture: A cell line expressing CCK2R (e.g., AGS-GR cells) is cultured in appropriate
media.

Seeding: Cells are seeded into 96-well plates at a specific density.

Treatment: After allowing the cells to attach, the medium is replaced with a serum-free
medium containing gastrin at a concentration known to induce proliferation. The test
compound (e.g., JNJ-26070109) is added at various concentrations. Control wells receive
either no treatment, gastrin alone, or the compound alone.
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 Incubation: The plates are incubated for a period of time (e.g., 24-72 hours) to allow for cell
proliferation.

e Quantification of Proliferation: Cell proliferation can be measured using various methods,
such as:

o MTT Assay: This colorimetric assay measures the metabolic activity of the cells, which is
proportional to the number of viable cells.[8]

o BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine
(BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells.[9]

o Direct Cell Counting: Cells can be detached and counted using a hemocytometer or an
automated cell counter.

o Data Analysis: The results are expressed as a percentage of the proliferation observed with
gastrin alone, and the IC50 for the inhibition of proliferation is calculated.

Visualizing Gastrin Signaling and Experimental

Workflow
Gastrin Signaling Pathway

The following diagram illustrates the key components of the gastrin signaling pathway initiated
by the activation of the CCK2 receptor.

JNJ-26070109
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Caption: Gastrin signaling pathway and the inhibitory action of JINJ-26070109.

Experimental Workflow for Evaluating CCK2R
Antagonists

The following diagram outlines a typical experimental workflow for comparing the efficacy of
CCK2R antagonists.
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Caption: Experimental workflow for comparing CCK2R antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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